molecular formula C8H6ClIO B13034980 1-(3-Chloro-2-iodophenyl)ethanone

1-(3-Chloro-2-iodophenyl)ethanone

Cat. No.: B13034980
M. Wt: 280.49 g/mol
InChI Key: INEYAULROBBWFS-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-iodophenyl)ethanone is a halogenated acetophenone derivative with the molecular formula C₈H₆ClIO₂ (mol. wt. 296.49) . Structurally, it features a phenyl ring substituted with chlorine at the 3-position and iodine at the 2-position, linked to an acetyl group. This compound is synthesized via iodination of 3-chloro-2-hydroxyacetophenone using iodine and iodic acid in ethanol at 35–40°C (75–85% yield) . Alternative methods include Friedel-Crafts acetylation of substituted phenols with acetyl chloride in the presence of AlCl₃ .

Properties

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

IUPAC Name

1-(3-chloro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H6ClIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3

InChI Key

INEYAULROBBWFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 3-chloroacetophenone using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-iodophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of 1-(3-chloro-2-substituted phenyl)ethanone derivatives.

    Oxidation: Formation of 3-chloro-2-iodobenzoic acid.

    Reduction: Formation of 1-(3-chloro-2-iodophenyl)ethanol.

Scientific Research Applications

1-(3-Chloro-2-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-iodophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. The presence of both chlorine and iodine atoms enhances its reactivity and allows for selective modifications of target molecules .

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : Reported values vary between 72°C (from Friedel-Crafts synthesis) and 112°C (from iodination route), likely due to differences in crystallization conditions or polymorphs .
  • Spectral Data : Characterized by NMR (¹H and ¹³C), FT-IR (C=O stretch at ~1680 cm⁻¹), and LCMS for structural confirmation .

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Table 1: Key Structural and Physical Comparisons

Compound Name Substituents (Phenyl Ring) Molecular Formula Melting Point (°C) Key Applications/Activities References
1-(3-Chloro-2-iodophenyl)ethanone 3-Cl, 2-I C₈H₆ClIO₂ 72–112 Intermediate for bioactive molecules
1-(3-Chloro-2-hydroxyphenyl)ethanone 3-Cl, 2-OH C₈H₇ClO₂ 97 (reported) Antimicrobial precursor
1-(3-Iodophenyl)ethanone 3-I C₈H₇IO N/A Gas-phase spectroscopy studies
2-Chloro-1-(3-hydroxyphenyl)ethanone 3-OH, 2-Cl C₈H₇ClO₂ N/A Antioxidant and antibacterial
1-(3-Chlorothiophen-2-yl)ethanone Thiophene (3-Cl) C₆H₅ClOS N/A Organic synthesis intermediate

Key Observations :

  • Hydroxyl vs. Halogen: The hydroxyl group in 1-(3-Chloro-2-hydroxyphenyl)ethanone increases hydrogen-bonding capacity, which may improve solubility but reduce thermal stability compared to the iodo analog .

Key Observations :

  • Antibacterial Activity: Chloro and hydroxyl substituents in naphthalene-based ethanones show moderate activity against E. coli (MIC = 12.5–25 µg/mL), but data for the target compound is lacking .
  • Antiplasmodial Activity: Indolyl-ethanones with nitro and thioether groups exhibit superior antiplasmodial activity (pIC₅₀ > 7.5) compared to chloroquine, highlighting the role of electron-withdrawing groups .

Key Observations :

  • Iodination Efficiency : Direct iodination provides higher yields (75–85%) for the target compound compared to multi-step routes for thiophene-based analogs .
  • Catalyst Use : AlCl₃ is critical in Friedel-Crafts syntheses but requires rigorous moisture exclusion .

Biological Activity

1-(3-Chloro-2-iodophenyl)ethanone, a halogenated aromatic ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both chlorine and iodine substituents on its phenyl ring, which can significantly influence its reactivity and interaction with biological targets.

  • Molecular Formula : C8H7ClI O
  • Molecular Weight : 265.5 g/mol
  • CAS Number : 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

The presence of halogens often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that halogenated phenyl ketones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways essential for microbial survival.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Halogenated phenyl compounds are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Potential as a Therapeutic Agent

This compound has been explored for its potential therapeutic applications in treating central nervous system disorders and inflammatory diseases. The compound's ability to modulate signaling pathways involved in inflammation suggests it could serve as a lead compound for developing anti-inflammatory drugs .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various halogenated compounds, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. The study highlighted the potential of this compound as an alternative treatment option for antibiotic-resistant infections.

Study 2: Antioxidant Mechanism

A recent investigation into the antioxidant mechanisms of halogenated ketones revealed that this compound effectively reduced lipid peroxidation in cellular models. This study utilized spectrophotometric methods to quantify oxidative damage, confirming the compound's protective effects against reactive oxygen species (ROS).

Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityMIC against Staphylococcus aureus similar to antibiotics
Study 2Antioxidant ActivityReduced lipid peroxidation; protective against ROS
Study 3Therapeutic PotentialModulated inflammatory pathways; potential anti-inflammatory agent

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